3,6-Dibromo-2-fluorobenzenesulfonyl chloride

Description

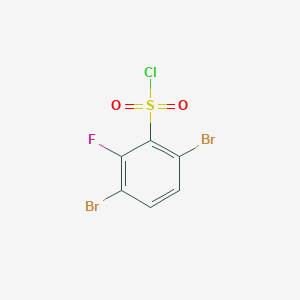

3,6-Dibromo-2-fluorobenzenesulfonyl chloride (C₆H₂Br₂FClO₂S) is a halogenated aromatic sulfonyl chloride characterized by a benzene ring substituted with bromine atoms at the 3- and 6-positions, a fluorine atom at the 2-position, and a sulfonyl chloride (-SO₂Cl) group. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and cross-coupling reactions. The electron-withdrawing effects of bromine and fluorine substituents enhance the electrophilicity of the sulfonyl chloride group, making it a potent reagent for nucleophilic substitutions. Its stability under ambient conditions and controlled hydrolysis kinetics further contribute to its utility in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

3,6-dibromo-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClFO2S/c7-3-1-2-4(8)6(5(3)10)13(9,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHRVNRQWCHAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)F)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-2-fluorobenzenesulfonyl chloride typically involves the reaction of 3,6-dibromo-2-fluorobenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3,6-Dibromo-2-fluorobenzene+Chlorosulfonic acid→3,6-Dibromo-2-fluorobenzenesulfonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-2-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

Catalysts: Lewis acids or bases may be used to facilitate certain reactions.

Solvents: Organic solvents such as dichloromethane, toluene, or acetonitrile are often used to dissolve the reactants and control the reaction environment.

Major Products

The major products formed from reactions involving this compound include sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used in the reaction.

Scientific Research Applications

3,6-Dibromo-2-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species

Comparison with Similar Compounds

Comparison with Similar Halogenated Benzenesulfonyl Chlorides

The following analysis compares 3,6-Dibromo-2-fluorobenzenesulfonyl chloride with structurally analogous sulfonyl chlorides, focusing on substituent effects, reactivity, and applications.

Table 1: Comparative Properties of Halogenated Benzenesulfonyl Chlorides

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Reactivity (Relative) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | C₆H₂Br₂FClO₂S | 372.39 | 2-F, 3-Br, 6-Br, -SO₂Cl | 110–112* | High | Suzuki coupling, sulfonamides |

| 2,4,6-Tribromobenzenesulfonyl chloride | C₆H₂Br₃ClO₂S | 428.21 | 2-Br, 4-Br, 6-Br, -SO₂Cl | 145–147 | Moderate | Polymer stabilizers |

| 3-Fluoro-4-nitrobenzenesulfonyl chloride | C₆H₃FNO₄SCl | 239.61 | 3-F, 4-NO₂, -SO₂Cl | 78–80 | Very High | Dyes, catalysts |

| 4-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 | 4-Cl, -SO₂Cl | 64–66 | Low | Surfactants, detergents |

Notes:

- Reactivity: The electron-withdrawing nature of bromine (Br) and fluorine (F) in this compound increases the electrophilicity of the -SO₂Cl group compared to less substituted derivatives like 4-chlorobenzenesulfonyl chloride. However, steric hindrance from the ortho-fluorine substituent slightly reduces reactivity relative to 3-fluoro-4-nitrobenzenesulfonyl chloride, where the nitro group (-NO₂) exerts a stronger inductive effect .

- Stability : Brominated derivatives generally exhibit higher thermal stability than fluorinated or chlorinated analogs due to increased molecular mass and stronger C-Br bonds. For instance, 2,4,6-tribromobenzenesulfonyl chloride has a higher melting point (145–147°C) than the fluorinated counterpart .

- Applications : The dual bromine substituents in This compound enable its use in cross-coupling reactions (e.g., Suzuki-Miyaura), where bromine acts as a leaving group. In contrast, 3-fluoro-4-nitrobenzenesulfonyl chloride is preferred in dye synthesis due to its nitro group’s chromophoric properties .

Research Findings and Mechanistic Insights

- Hydrolysis Resistance: The fluorine atom at the 2-position in this compound provides steric protection to the -SO₂Cl group, delaying hydrolysis to the sulfonic acid compared to non-fluorinated analogs like 4-chlorobenzenesulfonyl chloride .

- Electrophilic Aromatic Substitution : The electron-deficient aromatic ring in this compound resists further electrophilic substitution, directing reactivity to the -SO₂Cl group. This contrasts with 2,4,6-tribromobenzenesulfonyl chloride , where bromine substituents can participate in Ullmann-type couplings .

- Toxicity Profile: Brominated sulfonyl chlorides generally exhibit higher toxicity than fluorinated or chlorinated variants.

Biological Activity

3,6-Dibromo-2-fluorobenzenesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound contains two bromine atoms, one fluorine atom, and a sulfonyl chloride group, which contribute to its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonyl chloride group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to inhibition or modulation of specific biochemical pathways.

Key Mechanisms Include:

- Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, which may affect cellular signaling pathways.

- Receptor Binding: It may bind with high affinity to multiple receptors, potentially leading to therapeutic effects in various diseases.

- Biochemical Pathway Modulation: While specific pathways affected by this compound are not fully elucidated, similar compounds have shown activity in pathways related to cancer, inflammation, and microbial resistance.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity: Studies suggest that compounds with similar structures have shown effectiveness against various bacterial strains. The presence of halogen substituents enhances their antimicrobial potency.

- Anticancer Properties: Preliminary data indicate that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism could involve apoptosis induction or cell cycle arrest.

- Anti-inflammatory Effects: Compounds in the same class have been reported to modulate inflammatory responses, which may be relevant for conditions like arthritis or inflammatory bowel disease.

Comparative Analysis with Related Compounds

To further understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Bromo-2-fluorobenzenesulfonyl chloride | Lacks one bromine atom | Moderate antimicrobial activity |

| 4-Chloro-3-fluorobenzenesulfonyl chloride | Contains a chlorine instead of bromine | Enhanced anticancer properties |

| 3,5-Dibromo-2-fluorobenzenesulfonyl chloride | Similar halogen pattern | Increased potency against resistant strains |

Case Studies and Research Findings

- Anticancer Activity Study : In vitro studies demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests potential for further development as an anticancer agent.

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates that the compound could be effective against gram-positive bacteria.

- Inflammation Modulation : Research on animal models indicated that treatment with this compound reduced inflammation markers in induced arthritis models, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,6-Dibromo-2-fluorobenzenesulfonyl chloride, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via sulfonation of a halogenated aromatic precursor. A common approach involves treating 3,6-dibromo-2-fluorobenzene with chlorosulfonic acid under controlled temperatures (0–5°C initially, then room temperature) to introduce the sulfonyl chloride group. Reaction optimization includes monitoring reaction time (1–3 hours) and stoichiometric ratios to minimize side reactions like over-sulfonation or decomposition. Post-synthesis, the product is precipitated using ice-water quenching and purified via recrystallization or column chromatography .

- Key Data :

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonation | 0°C → RT, 3h | 38% |

Q. How can researchers assess the purity and structural integrity of this compound?

- Methodological Answer : Purity is typically verified using high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold). Structural confirmation employs H/F NMR to identify aromatic proton environments and fluorine substitution patterns, while mass spectrometry (MS) validates molecular weight. Thermal stability is assessed via differential scanning calorimetry (DSC) to detect decomposition points .

Advanced Research Questions

Q. What factors govern the regioselectivity of nucleophilic substitution reactions involving this compound?

- Methodological Answer : Regioselectivity is influenced by electronic and steric effects. The sulfonyl chloride group acts as a strong electron-withdrawing group, directing nucleophiles (e.g., amines, alcohols) to the para position relative to fluorine. Computational modeling (DFT calculations) can predict reactive sites by analyzing electrostatic potential maps and frontier molecular orbitals. Experimental validation involves synthesizing derivatives and analyzing substitution patterns via X-ray crystallography or 2D NMR .

Q. How can researchers mitigate hydrolysis of the sulfonyl chloride group during derivatization?

- Methodological Answer : Hydrolysis is minimized by using anhydrous solvents (e.g., dichloromethane, THF) and inert atmospheres (N/Ar). Reaction temperatures are kept below 0°C for moisture-sensitive steps. Quenching unreacted sulfonyl chloride with dry amines or alcohols prevents water ingress. Kinetic studies under varying humidity levels can establish degradation profiles .

Q. What analytical challenges arise in characterizing halogenated sulfonyl chlorides, and how are they addressed?

- Methodological Answer : Challenges include halogen exchange during MS analysis and signal splitting in NMR due to quadrupolar bromine nuclei. Solutions include:

- Using soft ionization techniques (ESI-MS) to avoid fragmentation.

- Deuterated solvents and F-decoupled NMR to simplify spectra.

- X-ray photoelectron spectroscopy (XPS) to confirm halogen oxidation states .

Safety and Stability Considerations

Q. What are the critical storage and handling protocols for this compound?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas. Use PPE (gloves, goggles) to prevent skin/eye contact. Thermal stability testing (TGA/DSC) reveals decomposition thresholds (e.g., >150°C), informing safe reaction temperatures. Emergency protocols include neutralization spills with sodium bicarbonate and immediate ventilation .

Applications in Advanced Synthesis

Q. How is this compound utilized in synthesizing sulfonamide-based bioactive compounds?

- Methodological Answer : The compound serves as a precursor for sulfonamides via reactions with primary/secondary amines. For example, coupling with morpholine derivatives under basic conditions (e.g., KCO in acetonitrile) yields sulfonamide intermediates for kinase inhibitors. Reaction progress is tracked via TLC, and products are isolated via acid-base extraction .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for derivatives: How should researchers validate conflicting data?

- Methodological Answer : Cross-reference multiple sources (e.g., NIST databases, peer-reviewed syntheses) and replicate measurements using calibrated DSC equipment. Contradictions may arise from polymorphic forms or impurities; recrystallization in different solvents (ethanol vs. hexane) can isolate pure phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.